(R)-Methyl 3-hydroxy-2-methylpropanoate
Overview
Description
"(R)-Methyl 3-hydroxy-2-methylpropanoate" is a chiral compound with significant potential in organic synthesis and material science. Its enantiomeric purity is crucial for its application in the synthesis of biologically active compounds and materials with specific optical properties.
Synthesis Analysis
The synthesis of methyl 3-hydroxypropanoate, a related compound, can be catalyzed by epoxy ethane using Co_2(CO)_8 with 3-hydroxylpyridin as the catalyst, showing the feasibility for the production of propane-1,3-diol under optimal conditions of temperature and pressure, achieving high conversion rates and yields (Yin Yu-zhou & Zhao Zhen-kang, 2008). An efficient method for producing enantiomerically pure R-3-hydroxyalkanoic acids and their methylesters involves hydrolysis of polyhydroxyalkanoate copolymers synthesized by Pseudomonas putida, achieving high yields and enantiomeric excess (G. de Roo et al., 2002).
Molecular Structure Analysis
Molecular salt analysis of a related compound, 4-Methylanilinium 3-carboxy-2-hydroxypropanoate, reveals a detailed structure with hydrogen bond formations indicative of its stability and potential for further reactions (S. Kalaiyarasi et al., 2016).
Chemical Reactions and Properties
The chemical properties of "(R)-Methyl 3-hydroxy-2-methylpropanoate" involve its participation in various organic reactions, such as the formation of both enantiomers through microbial reduction, indicating the versatility of this compound in synthesizing enantiomerically pure substances (Rosanna Bernardi et al., 1984).
Physical Properties Analysis
The analysis of the physical properties includes understanding the crystalline structure and phase transitions, which are crucial for its application in material science and synthesis. For instance, the crystalline structure of methyl (±)-threo-3-hydroxy-2,3-diphenylpropanoate provides insights into its stereochemistry and potential for hydrogen bonding, influencing its solubility and reactivity (T. Kolev et al., 1995).
Chemical Properties Analysis
The enantiomeric purity and chemical reactivity of "(R)-Methyl 3-hydroxy-2-methylpropanoate" are fundamental for its application in asymmetric synthesis. Research on related compounds showcases the methodologies for achieving high enantiomeric excess and yield, which are critical for pharmaceutical applications (M. Alonso et al., 2005).
Scientific Research Applications
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Synthesis of Organic Compounds
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Preparation of (S)- (4-benzyloxy-3-methylbut-1-ynyl)triethylsilane
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Preparation of (-)-Discodermolide
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Preparation of (-)-Stemoamide
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Preparation of (-)-Stemospironine
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Synthesis of Acrylic Plastic Precursors
- Summary of Application : “®-Methyl 3-hydroxy-2-methylpropanoate” can be used in the synthesis of acrylic plastic precursors .
- Results or Outcomes : The outcome of this synthesis is the production of acrylic plastic precursors. The specific results, including yields and purities, can vary depending on the reaction conditions .
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Preparation of (S)-(4-benzyloxy-3-methylbut-1-ynyl)triethylsilane
- Summary of Application : “®-Methyl 3-hydroxy-2-methylpropanoate” may be used in the preparation of (S)-(4-benzyloxy-3-methylbut-1-ynyl)triethylsilane .
- Results or Outcomes : The outcome of this preparation is the production of (S)-(4-benzyloxy-3-methylbut-1-ynyl)triethylsilane. The specific results, including yields and purities, can vary depending on the reaction conditions .
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Preparation of (-)-Methyl ®-3-hydroxyvalerate
- Summary of Application : “®-Methyl 3-hydroxy-2-methylpropanoate” can be used as a starting material in the total synthesis of (-)-Methyl ®-3-hydroxyvalerate .
- Results or Outcomes : The outcome of this synthesis is the production of (-)-Methyl ®-3-hydroxyvalerate. The specific results, including yields and purities, can vary depending on the reaction conditions .
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Preparation of Methyl 2-hydroxy-3-methylbutanoate
- Summary of Application : “®-Methyl 3-hydroxy-2-methylpropanoate” can be used as a starting material in the total synthesis of Methyl 2-hydroxy-3-methylbutanoate .
- Results or Outcomes : The outcome of this synthesis is the production of Methyl 2-hydroxy-3-methylbutanoate. The specific results, including yields and purities, can vary depending on the reaction conditions .
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Preparation of Methyl ®-3-hydroxybutyrate
- Summary of Application : “®-Methyl 3-hydroxy-2-methylpropanoate” can be used as a starting material in the total synthesis of Methyl ®-3-hydroxybutyrate .
- Results or Outcomes : The outcome of this synthesis is the production of Methyl ®-3-hydroxybutyrate. The specific results, including yields and purities, can vary depending on the reaction conditions .
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Preparation of 3-Hydroxybutyric acid
- Summary of Application : “®-Methyl 3-hydroxy-2-methylpropanoate” can be used as a starting material in the total synthesis of 3-Hydroxybutyric acid .
- Results or Outcomes : The outcome of this synthesis is the production of 3-Hydroxybutyric acid. The specific results, including yields and purities, can vary depending on the reaction conditions .
properties
IUPAC Name |
methyl (2R)-3-hydroxy-2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-4(3-6)5(7)8-2/h4,6H,3H2,1-2H3/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCCIZURPPEVIZ-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90993497 | |
Record name | Roche ester (R) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90993497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Methyl 3-hydroxy-2-methylpropanoate | |
CAS RN |
72657-23-9 | |
Record name | Roche ester, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072657239 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Roche ester (R) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90993497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Roche ester, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/569FQ3X7KG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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